molecular formula C16H16FN3O3S B4052590 [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone

[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B4052590
M. Wt: 349.4 g/mol
InChI Key: SMPGEVAJNPLIAY-UHFFFAOYSA-N
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Description

[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorinated nitrophenyl group and a thiophenylmethanone moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic applications. Its unique structure and reactivity profile make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Piperazine Substitution: The substitution of a piperazine ring onto the nitro-fluorinated aromatic compound.

    Thiophenylmethanone Formation: The final step involves the formation of the thiophenylmethanone moiety through a series of condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated nitrophenyl group can form strong interactions with aromatic residues in proteins, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Fluoro-4-nitrophenyl)morpholine: This compound shares the fluorinated nitrophenyl group but has a morpholine ring instead of a piperazine ring.

    [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-benzene: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of [4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone lies in its combination of functional groups, which imparts distinctive chemical reactivity and biological activity. The presence of both a piperazine ring and a thiophenylmethanone moiety allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-11-10-18(14-5-4-12(20(22)23)9-13(14)17)6-7-19(11)16(21)15-3-2-8-24-15/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPGEVAJNPLIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CS2)C3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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